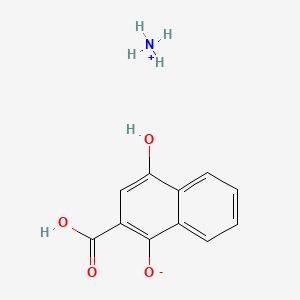

Ammonium 1,4-dihydroxy-2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium 1,4-dihydroxy-2-naphthoate is a chemical compound derived from 1,4-dihydroxy-2-naphthoic acid. It is an important intermediate in the biosynthesis of menaquinone (vitamin K2) and phylloquinone (vitamin K1), which are essential for various biological processes . This compound plays a crucial role in the electron transport chain in bacteria and is involved in the synthesis of several plant pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydroxy-2-naphthoate typically involves the conversion of o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA, followed by hydrolysis to yield 1,4-dihydroxy-2-naphthoate . This process is catalyzed by the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is part of the crotonase superfamily . The reaction conditions often involve the use of specific cofactors and controlled pH levels to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of ammonium 1,4-dihydroxy-2-naphthoate can be achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis . These bacteria are engineered to overexpress the enzymes involved in the biosynthesis pathway, leading to higher yields of the desired compound . The fermentation process is followed by purification steps, including chromatography, to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium 1,4-dihydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted naphthoates. These products have diverse applications in chemistry, biology, and industry.

Scientific Research Applications

Ammonium 1,4-dihydroxy-2-naphthoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its role in bacterial electron transport chains and its involvement in the biosynthesis of essential vitamins.

Medicine: Research is ongoing to explore its potential as a drug target for treating bacterial infections, given its role in menaquinone biosynthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium 1,4-dihydroxy-2-naphthoate involves its role as an intermediate in the biosynthesis of menaquinone and phylloquinone. The compound is converted to 1,4-dihydroxy-2-naphthoyl-CoA by the enzyme MenB, which then undergoes further transformations to form the final vitamin products. The molecular targets and pathways involved include the enzymes and cofactors in the menaquinone biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ammonium 1,4-dihydroxy-2-naphthoate include:

1,4-Dihydroxy-2-naphthoic acid: The parent compound from which this compound is derived.

2-Methoxy-1,4-naphthoquinone: A bioactive compound with anticancer properties.

6,7-Dihydroxy-2-naphthoic acid: Known for its inhibitory potency towards HIV-1 integrase.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of menaquinone and phylloquinone, which are essential for bacterial electron transport and plant pigment formation. Its ability to undergo various chemical reactions and form diverse products also adds to its uniqueness.

Biological Activity

Ammonium 1,4-dihydroxy-2-naphthoate, a derivative of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has garnered attention due to its significant biological activities, particularly in the context of microbial metabolism and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 1,4-Dihydroxy-2-naphthoate

1,4-Dihydroxy-2-naphthoate is a key intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. It plays a crucial role in various biological processes, including electron transport and cellular respiration. The compound is synthesized through enzymatic pathways involving specific enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) and prenyltransferases that facilitate the conversion to menaquinone .

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that 1,4-DHNA exhibits strong binding affinity for the aryl hydrocarbon receptor (AhR), a critical regulator of immune responses and inflammation. In vitro studies have shown that 1,4-DHNA induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1 in human colon cancer cells (Caco2) and mouse colonic cells (YAMC). This induction is comparable to that caused by potent AhR agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) .

Table 1: Induction of CYP Enzymes by 1,4-DHNA

| Compound | CYP1A1 Induction | CYP1B1 Induction |

|---|---|---|

| 1,4-DHNA | High | High |

| TCDD | High | High |

| 3,5-DHNA | Moderate | Moderate |

| Control | None | None |

This structure-dependent activity suggests that modifications to the naphthoate structure can significantly alter its biological effects. For instance, the presence of hydroxyl and carboxyl groups enhances AhR activation potential .

Anti-inflammatory Properties

The anti-inflammatory effects of 1,4-DHNA have been documented in various studies. Its ability to modulate immune responses through AhR activation can lead to decreased inflammation in gut tissues. This property is particularly relevant in conditions such as inflammatory bowel disease (IBD) where dysregulated immune responses contribute to pathology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 1,4-DHNA. Inhibition of MenA (the enzyme responsible for converting 1,4-DHNA to menaquinone) has shown promising results against drug-resistant Gram-positive bacteria such as Mycobacterium tuberculosis. The inhibition mechanism appears to disrupt essential metabolic pathways in these pathogens .

Case Study: Inhibition of Menaquinone Biosynthesis

In a laboratory setting, researchers tested various concentrations of 1,4-DHNA against M. tuberculosis. Results indicated that higher concentrations led to significant growth inhibition:

Table 2: Growth Inhibition of M. tuberculosis by 1,4-DHNA

| Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest that targeting menaquinone biosynthesis could be a viable strategy for developing new antimicrobial agents .

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

azanium;2-carboxy-4-hydroxynaphthalen-1-olate |

InChI |

InChI=1S/C11H8O4.H3N/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;/h1-5,12-13H,(H,14,15);1H3 |

InChI Key |

WIASFSYIHNRGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)O)O.[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.